molecular formula C14H10O6 B563335 4-Hydroxyalternariol CAS No. 959417-21-1

4-Hydroxyalternariol

Cat. No. B563335
CAS RN: 959417-21-1
M. Wt: 274.228
InChI Key: LZRNPNMGYBWDKK-UHFFFAOYSA-N
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Description

4-Hydroxyalternariol is a hydroxycoumarin . It is an Alternaria metabolite . The molecular formula of this compound is C14H10O6 .


Molecular Structure Analysis

The molecular weight of this compound is 274.22 g/mol . The IUPAC name is 3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one . The Canonical SMILES is CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 274.22 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, a rotatable bond count of 0, an exact mass of 274.04773803 g/mol, a monoisotopic mass of 274.04773803 g/mol, a topological polar surface area of 107 Ų, a heavy atom count of 20, a formal charge of 0, and a complexity of 399 .

Relevant Papers

One relevant paper is "Untargeted metabolomic analyses support the main phylogenetic groups of the common plant-associated Alternaria fungi isolated from grapevine (Vitis vinifera)" . This paper discusses the genetic and metabolic diversity of endophytic Alternaria isolates associated with the above-ground tissues of the grapevine. The paper mentions that this compound methyl ether and alternariol from endophytic Alternaria sp. obtained from the medicinal plant Salvia miltiorrhiza have shown antibacterial activities against six .

Scientific Research Applications

Lipid Peroxidation and Toxicology

  • 4-Hydroxyalkenal species, including 4-Hydroxyalternariol, are recognized as peroxidative products of polyunsaturated fatty acids. These compounds serve as "toxic second messengers" in cellular systems. A study developed a sensitive, shotgun lipidomics-based method for their quantification in biological samples, enhancing the understanding of their role in biological processes (Wang, Fang, & Han, 2012).

Role in Plant Defense

  • Hydroxamic acids like 4-Hydroxy-1,4-benzoxazin-3-ones, closely related to this compound, play a significant role in the defense mechanisms of cereals against pests, diseases, and in herbicide detoxification (Niemeyer, 1988).

properties

IUPAC Name

3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRNPNMGYBWDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does 4-Hydroxyalternariol compare to its precursor, Alternariol, in terms of toxicity and Reactive Oxygen Species (ROS) generation in KYSE510 cells?

A1: While this compound leads to a fourfold increase in ROS production compared to Alternariol in KYSE510 cells [], it demonstrates weaker overall toxicity. Unlike Alternariol, this compound does not exhibit DNA strand-breaking activity, indicating a less pronounced effect on Topoisomerase II []. This suggests that despite increased ROS generation, the metabolic conversion of Alternariol to this compound might not necessarily lead to greater toxicity in this specific cell line.

Q2: What metabolic transformations does this compound undergo in KYSE510 cells?

A2: Research indicates that this compound undergoes further metabolic transformations within KYSE510 cells. Specifically, it undergoes methylation, although the exact product is not specified in the research []. Additionally, this compound is subject to both glucuronidation and sulfation, albeit to a lesser extent []. This highlights the dynamic metabolic processing of this compound within cellular systems.

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